molecular formula C19H20ClN3O2 B2484541 2-(4-chlorophenoxy)-2-methyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one CAS No. 2058873-06-4

2-(4-chlorophenoxy)-2-methyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one

Cat. No.: B2484541
CAS No.: 2058873-06-4
M. Wt: 357.84
InChI Key: IKONYFZJCTUCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-2-methyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis of Thiazolopyrimidine Derivatives

Research led by Selvam et al. (2012) focused on the synthesis of thiazolopyrimidine derivatives, exploring their antinociceptive and anti-inflammatory properties. These compounds were created by reacting thiazolopyrimidinone with various substituted aldehydes, demonstrating significant biological activities in pharmacological screenings. The research presents a foundational approach to designing compounds with potential therapeutic benefits, leveraging the structural features of thiazolopyrimidines for biological efficacy Design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives.

Synthesis and Evaluation of C15 Polyketide Spiroketals

Meilert et al. (2004) reported on the asymmetric synthesis of C15 polyketide spiroketals, compounds known for their cytotoxic properties against cancer cell lines. This study not only illustrates the chemical synthesis of complex natural product derivatives but also their potential application in cancer research, providing a platform for the development of novel anticancer agents Non‐iterative Asymmetric Synthesis of C15 Polyketide Spiroketals.

Antimicrobial and Anticancer Activity of Novel Heterocyclic Compounds

Katariya et al. (2021) investigated the synthesis of novel oxazole, pyrazoline, and pyridine derivatives, assessing their anticancer and antimicrobial activities. This research highlights the importance of integrating multiple heterocyclic frameworks to develop compounds with significant biological activities, offering insights into the design of new pharmaceutical agents with broad-spectrum efficacy Synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-19(2,25-14-6-3-12(20)4-7-14)18(24)23-13-5-8-17(23)15-10-21-11-22-16(15)9-13/h3-4,6-7,10-11,13,17H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKONYFZJCTUCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1C2CCC1C3=CN=CN=C3C2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.